molecular formula C12H17ClN2OS B2828046 2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide CAS No. 923119-31-7

2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B2828046
CAS No.: 923119-31-7
M. Wt: 272.79
InChI Key: OAGZFJCLUHZNAZ-UHFFFAOYSA-N
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Description

2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that features a thiazole ring, a cyclohexyl group, and a chlorinated propanamide moiety. Thiazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

The synthesis of 2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:

Chemical Reactions Analysis

2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide can be compared with other thiazole derivatives:

The uniqueness of this compound lies in its specific structural features, such as the combination of a cyclohexyl group and a chlorinated propanamide moiety, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2OS/c1-9(13)11(16)15(12-14-7-8-17-12)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGZFJCLUHZNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C1CCCCC1)C2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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